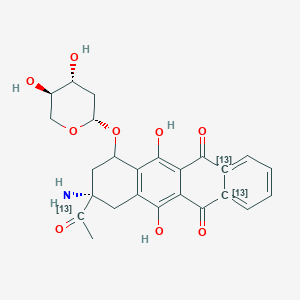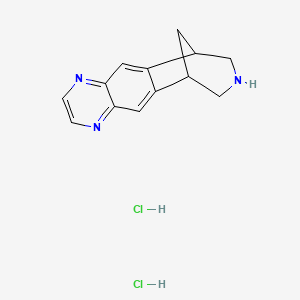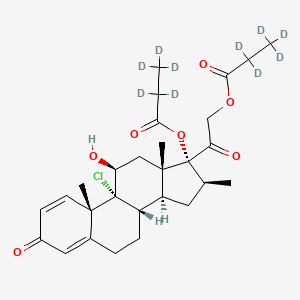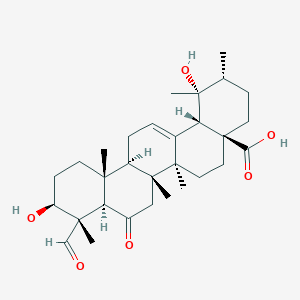
3,6,19,23-Tetrahydroxy-12-ursen-28-säure
Übersicht
Beschreibung
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a naturally occurring triterpenoid compound. It is derived from the herbs of Uncaria sessilifructus and is known for its various biological activities. The compound has a molecular formula of C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol .
Wissenschaftliche Forschungsanwendungen
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar triterpenoid compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Industry: Utilized in the development of cosmetic and pharmaceutical products due to its bioactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid typically involves the extraction from natural sources such as Uncaria sessilifructus. The extraction process may include the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of this compound is generally carried out by large-scale extraction from plant materials. The process involves multiple steps of purification and crystallization to achieve the desired purity levels, often exceeding 98% .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wirkmechanismus
The mechanism of action of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid
- 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid
- 3α,19,23,24-Tetrahydroxyurs-12-en-28-oic acid
Comparison: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. For instance, while 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid also exhibits anti-inflammatory properties, the presence of hydroxyl groups at different positions can lead to variations in potency and efficacy .
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZOECJYCGUOG-UHVFENMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/no-structure.png)

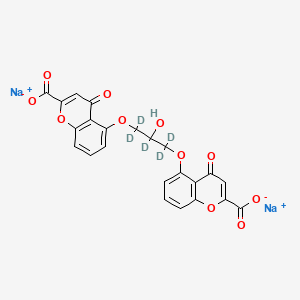
![(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride](/img/structure/B1151775.png)
